molecular formula C24H20N2O4S B080366 Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- CAS No. 13080-89-2

Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-

Cat. No. B080366
CAS RN: 13080-89-2
M. Wt: 432.5 g/mol
InChI Key: UTDAGHZGKXPRQI-UHFFFAOYSA-N
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Description

“Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” is a chemical compound that has gained attention in recent years due to its various potential applications. It is also known by other names such as Bis [4- (4-aminophenoxy)phenyl]sulfone .


Molecular Structure Analysis

The molecular formula of “Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” is C24H20N2O4S. It has an average mass of 432.492 Da and a monoisotopic mass of 432.114380 Da .


Physical And Chemical Properties Analysis

“Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” has a melting point of 195 °C and a predicted boiling point of 655.3±55.0 °C. It has a density of 1.2136 (rough estimate) and a refractive index of 1.6510 (estimate). It is soluble in acetone and appears as a powder to crystal. It has a pKa of 4.54±0.10 (Predicted) and its color ranges from white to light yellow .

Scientific Research Applications

  • Polyamide Synthesis : This compound has been used in the synthesis of new aromatic sulfone ether polyamides with enhanced solubility in organic solvents and high thermal stability. These polyamides also exhibited no weight loss below 405°C in nitrogen environments (Jadhav, Vernekar, & Maldar, 1993).

  • Aromatic Polyester Development : Research has been conducted on the development of soluble aromatic polyesters (polyarylates) containing arylene sulfone ether linkages. These polyesters showed high thermal stability with glass transition temperatures ranging between 150-230°C (Idage, Idage, & Vernekar, 1992).

  • Polyimide Film Characteristics : The compound has been used in the creation of colorless transparent polyimide films. These films displayed varying thermal properties and optical transparency based on the amine structure used in the synthesis (Choi & Chang, 2010).

  • Thermoset Polymers : It has been applied in the synthesis of thermoset polymers derived from various lactam and lactim forms. This research contributes to the understanding of polymer structures and properties (Paventi, Chan, & Hay, 1996).

  • Sulfonated Polyimide Membranes : The synthesis and properties of novel sulfonated polyimide membranes for direct methanol fuel cell applications have been investigated. These membranes exhibited good solubility, high thermal stability, and high proton conductivity (Zhai, Guo, Fang, & Xu, 2007).

  • Catalyst Preparation : The compound has been used in the preparation of sulfonylbis(1,4-phenylene)bis(sulfamic acid) as an eco-friendly and efficient catalyst for synthesizing mono- and bis-chromenes (Mahmoodi & Khazaei, 2017).

  • Endocrine Activity Studies : Studies have been conducted on the influence of metabolism on the endocrine activities of bisphenol S, which is related to the chemical structure of interest (Skledar et al., 2016).

Safety and Hazards

The compound is classified as a dangerous good with a transport number of 2811. It has an RTECS number of BY8955000. The compound is toxic, with a reported LD50 in rabbits of 560mg/kg when applied to the skin .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bis[4-(4-aminophenoxy)phenyl]sulfone . These factors could include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is used.

properties

IUPAC Name

4-[4-[4-(4-aminophenoxy)phenyl]sulfonylphenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDAGHZGKXPRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065344
Record name Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13080-89-2
Record name 4,4′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13080-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-(4-aminophenoxy)phenyl)sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[sulphonylbis(4,1-phenyleneoxy)]dianiline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes BAPS a desirable component in high-performance polymers?

A1: BAPS exhibits excellent thermal stability and mechanical properties, making it suitable for demanding applications. For instance, BAPS-based polyimides retain approximately 70% of their room-temperature apparent interlaminar shear strength at temperatures up to 371°C. [] Additionally, BAPS contributes to the high glass transition temperatures and char yields observed in cured phthalonitrile resins. [, ]

Q2: How does the presence of the sulfone group influence the properties of BAPS-containing polymers?

A2: The electron-withdrawing nature of the sulfone group reduces the nucleophilicity of the amine groups, impacting the curing behavior with epoxy resins. [] This effect can also influence the solubility and water stability of sulfonated polyimides synthesized from BAPS derivatives. []

Q3: Can you elaborate on the solubility of BAPS and its impact on polymer processing?

A3: BAPS exhibits good solubility in common organic solvents like dioxan, tetrahydrofuran, butanone, and acetone. [] This characteristic facilitates its use in various polymerization techniques, including solution polycondensation for the synthesis of poly(aryl ether ketone) oligomers. []

Q4: What is the molecular formula and weight of BAPS?

A4: The molecular formula of BAPS is C24H20N2O4S, and its molecular weight is 432.51 g/mol.

Q5: Which spectroscopic techniques are commonly employed to characterize BAPS and its derivatives?

A5: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm the structure of BAPS and its derivatives. [, , ] These techniques provide valuable information about the functional groups and structural integrity of the molecule.

Q6: Does BAPS exhibit catalytic activity, or is it primarily used as a building block for polymers?

A6: While the provided research primarily focuses on BAPS's role as a monomer in polymer synthesis, its diamine structure suggests potential for catalytic applications in reactions where bases are employed. Further investigation would be needed to explore this possibility.

Q7: How do structural modifications of BAPS affect its reactivity and the properties of the resulting polymers?

A7: Introducing sulfonic acid groups to the BAPS structure, as in the case of pBAPPS-3DS, pBAPPS-2DS, and pBAPPS-2DSB, can significantly alter the water stability and proton conductivity of the resulting sulfonated polyimides. [] The position of these sulfonic acid groups also plays a crucial role in determining these properties.

Q8: Beyond high-performance polymers, what other applications benefit from BAPS's unique properties?

A8: BAPS has shown promise in the development of gas separation membranes. For example, fluorinated polyimide membranes synthesized from BAPS and 2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) exhibit excellent gas transfer properties and blood compatibility, making them suitable for membrane oxygenators. []

Q9: Has BAPS been explored in the development of composite materials?

A9: Yes, BAPS serves as an effective curing additive for phthalonitrile resins used in carbon fiber-reinforced composites. These composites, cured with BAPS, exhibit desirable mechanical properties, including high interlaminar shear strength. []

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